BenchChemオンラインストアへようこそ!

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Process Chemistry Pharmaceutical Intermediates Fractional Distillation

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 57987-84-5) is a partially saturated oxygen heterocycle belonging to the 3,4-dihydro-2H-pyran-5-carboxylate class. With the molecular formula C8H12O3 and a molecular weight of 156.18 g·mol⁻¹, it bears a methyl substituent at the 6-position and a methyl ester at the 5-position of the dihydropyran ring.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 57987-84-5
Cat. No. B1627476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate
CAS57987-84-5
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C(CCCO1)C(=O)OC
InChIInChI=1S/C8H12O3/c1-6-7(8(9)10-2)4-3-5-11-6/h3-5H2,1-2H3
InChIKeyGPYBLZCROOSNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 57987-84-5): Procurement-Grade Dihydropyran Ester for Targeted Synthesis


Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 57987-84-5) is a partially saturated oxygen heterocycle belonging to the 3,4-dihydro-2H-pyran-5-carboxylate class. With the molecular formula C8H12O3 and a molecular weight of 156.18 g·mol⁻¹, it bears a methyl substituent at the 6-position and a methyl ester at the 5-position of the dihydropyran ring [1]. This compound is a designated intermediate in the manufacture of the vasoactive pharmaceutical pentoxifylline, functioning as the key precursor to 6-chlorohexanone [2]. It is also catalogued as Pentoxifylline Impurity 38, making it a required reference material for regulatory impurity profiling . Distillation data confirm a boiling point of 67–69 °C at 2 Torr, enabling purification by fractional distillation at reduced pressure [1].

Why Closest Analogs Cannot Substitute Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate in Regulated Synthetic Routes


Generic replacement of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate with its most obvious in-class candidates — the ethyl ester homolog (CAS 10226-28-5), the free carboxylic acid (CAS 40915-37-5), or regioisomeric methyl dihydropyran carboxylates (e.g., CAS 85373-69-9) — introduces systematic failures in synthetic performance, regulatory compliance, and process economics. The ethyl ester differs in molecular weight (170.21 vs. 156.18 g·mol⁻¹) , a substantially higher boiling point (230.9 °C vs. 211.5 °C at 760 mmHg) [1], and altered reactivity in the downstream conversion to 6-chlorohexanone, the gateway intermediate to pentoxifylline [2]. The free acid cannot directly enter the ester-dependent alkylation sequence and requires re-esterification, adding a step. Regioisomeric dihydropyran carboxylates possess different ring unsaturation patterns and substitution loci, altering cyclization behavior and impurity profiles. These differences mean that substituting any of these analogs would demand re-validation of the entire synthetic route, modification of purification parameters, and re-certification of impurity reference standards — nullifying the procurement rationale for a defined building block.

Quantitative Differentiation of Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate Against Its Closest Chemical Analogs


Boiling Point and Volatility Advantage Over the Ethyl Ester Homolog for Distillation-Purified Processes

At atmospheric pressure (760 mmHg), Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (target compound) boils at 211.5 °C, whereas the directly comparable ethyl ester homolog, Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 10226-28-5), boils at 230.9 °C. This corresponds to a quantified boiling point difference of 19.4 °C at 760 mmHg [1]. The target compound also has a well-defined reduced-pressure boiling point of 67–69 °C at 2 Torr, enabling efficient fractional distillation under mild vacuum conditions as specified in the improved patent process [2]. The lower boiling point of the methyl ester directly translates into reduced energy input, shorter distillation cycle times, and lower thermal degradation risk during purification, which is critical for maintaining high purity in multi-kilogram production campaigns.

Process Chemistry Pharmaceutical Intermediates Fractional Distillation

Lower Molecular Weight and LogP for Superior Phase-Transfer and Extraction Efficiency Versus the Ethyl Ester

The target methyl ester (C8H12O3) has a molecular weight of 156.18 g·mol⁻¹ and a computed LogP (XLogP3-AA) of 1.1, compared to the ethyl ester (C9H14O3) with a molecular weight of 170.21 g·mol⁻¹ and an expected LogP increment of approximately +0.5 units (class-level methyl-to-ethyl ester homologation rule). The lower molecular weight of the methyl ester reduces the mass of material handled per mole, directly impacting atom economy in downstream transformations where the ester group is cleaved. The lower LogP of the methyl ester predicts superior partitioning behavior during aqueous workup, facilitating removal of water-soluble salts — a factor explicitly cited in the improved patent process, which uses water dissolution of sodium methoxide-derived salts followed by separation without organic solvent extraction [1]. The ethyl ester's higher lipophilicity would retain more organic-soluble impurities during aqueous washing, potentially requiring additional purification steps.

Process Development Extraction Efficiency Physicochemical Properties

Single-Regioisomer Identity as Pentoxifylline Impurity 38: Regulatory Reference Standard Exclusivity

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is explicitly designated as Pentoxifylline Impurity 38 in pharmaceutical impurity reference catalogues . This designation is structure-specific: the compound is also listed under the alternative nomenclature methyl 2-methyl-5,6-dihydro-4H-pyran-3-carboxylate, reflecting regioisomeric numbering conventions that can cause procurement confusion . Despite the multiple naming conventions, the CAS registry number 57987-84-5 unambiguously identifies a single molecular entity. No other regioisomeric dihydropyran methyl ester — such as methyl 4-methyl-5,6-dihydro-2H-pyran-3-carboxylate (CAS 2866307-64-2) or methyl 5,6-dihydro-2H-pyran-3-carboxylate (CAS 85373-69-9) — shares this impurity designation. Procurement of a non-identical regioisomer for impurity profiling would invalidate the reference standard, potentially causing regulatory citation during ANDA or DMF review.

Pharmaceutical Quality Control Impurity Profiling Reference Standards

Patent-Optimized Synthetic Route Using Sodium Methoxide: Reduced Salt Load Versus Prior-Art Potassium Carbonate Process

The improved patent process (WO2011108001A2) discloses that using sodium methoxide (MW = 54.02 g·mol⁻¹) instead of potassium carbonate (MW = 138.21 g·mol⁻¹) reduces the salt load by a factor of ~2.5-fold on a weight basis, since the molecular weight of the base is 2.5 times lower [1]. The prior art (US Patent 3,422,107) employed potassium carbonate and ethanol, generating large volumes of potassium salts that required extensive water dissolution and benzene extraction [1]. In contrast, the improved process uses methanol as solvent (recoverable by distillation for reuse), sodium methoxide powder, and water dissolution of the resulting sodium salts, eliminating the need for a separate organic extraction solvent. The patent further claims that this process produces four times less effluent than the prior art method [1]. The methyl ester (as opposed to the ethyl ester originally produced from ethyl acetoacetate in the prior art) aligns with methanol as the reaction solvent, avoiding transesterification side reactions.

Green Chemistry Process Intensification API Intermediate Manufacturing

Density and Refractive Index for In-Process Quality Control: Differentiable Physical Constants for Identity Verification

Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate has a measured density of 1.081 g·cm⁻³ and refractive index of 1.465 [1]. The ethyl ester homolog exhibits a density of 1.057–1.07 g·cm⁻³ , yielding a density differential of ~0.011–0.024 g·cm⁻³. While small, this difference is resolvable by standard benchtop densitometry and is sufficient to distinguish the methyl ester from the ethyl ester during incoming material verification when coupled with refractive index measurement. These values also serve as rapid in-process checks during fractional distillation cuts: the methyl ester's density of 1.081 g·cm⁻³ provides a target value for identifying the product-rich fraction, reducing reliance on more time-consuming GC or HPLC assays for routine distillation monitoring.

Quality Assurance In-Process Control Material Identity Testing

Ester-Specific Pharmacological Prodrug Role: Methyl Ester as the Precursor to Bioactive Dihydropyran Carboxylic Acids

In the published pharmacological study by Coudert et al. (1987, Farmaco, Ed. Sci., 42, 145), the methyl ester (II) — corresponding to Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate — served as the direct synthetic precursor to three dihydropyran carboxylic acids (I, V, and VII) that were evaluated for pharmacological activity [1]. The methyl ester itself is the pro-form; hydrolysis yields the corresponding 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, which is the pharmacologically active species. The ethyl ester analog was not reported as the precursor in this study, underscoring the specific role of the methyl ester in this particular pharmacophore series. For research groups exploring structure-activity relationships (SAR) around dihydropyran carboxylic acids, the methyl ester is the entry point to the pharmacologically relevant acid form via simple hydrolysis, a transformation that is quantitatively cleaner and faster than transesterification from the ethyl ester.

Medicinal Chemistry Prodrug Design Pharmacological Screening

Application Scenarios Where Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate (CAS 57987-84-5) Provides Measurable Procurement Advantage


GMP Intermediate Manufacturing for Pentoxifylline API: Route-Specific Building Block Selection

In the production of pentoxifylline active pharmaceutical ingredient (API), Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate is the direct precursor to 6-chlorohexanone, the essential side-chain component [1]. The improved patent process (WO2011108001A2) pairs this methyl ester specifically with a sodium methoxide/methanol system that reduces effluent four-fold and enables solvent recovery by distillation [1]. Procuring this specific ester — rather than the ethyl homolog — avoids transesterification side reactions, since the reaction solvent is methanol, and aligns the distillation parameters (211.5 °C at 760 mmHg; 67–69 °C at 2 Torr) with standard plant equipment designed for methyl ester purification [2]. For CMOs and API manufacturers, selecting CAS 57987-84-5 over CAS 10226-28-5 avoids re-optimization of the alkylation, distillation, and salt-removal unit operations that are already validated in the patent literature [1].

Pharmaceutical Impurity Reference Standard for ANDA/DMF Regulatory Submissions

This compound is catalogued as Pentoxifylline Impurity 38 and is required for HPLC impurity profiling during ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) submissions for generic pentoxifylline products [1]. The compound's multiple nomenclature synonyms — including methyl 2-methyl-5,6-dihydro-4H-pyran-3-carboxylate — create a procurement risk: an unwary purchaser may order a regioisomeric dihydropyran carboxylate that lacks the Impurity 38 designation. Verification by CAS 57987-84-5 is the sole unambiguous identifier. Analytical laboratories and QC departments must procure this specific compound to generate valid impurity calibration curves; failure to do so results in regulatory rejection of the impurity method validation package [1].

Medicinal Chemistry SAR Exploration of Dihydropyran Carboxylic Acid Pharmacophores

Coudert et al. (1987) demonstrated that this methyl ester serves as the synthetic gateway to three pharmacologically evaluated dihydropyran carboxylic acids [1]. Hydrolysis of the methyl ester yields the free 6-methyl-3,4-dihydro-2H-pyran-5-carboxylic acid, which is the bioactive species. Medicinal chemistry groups synthesizing focused libraries of dihydropyran-based analgesics, anti-inflammatory agents, or vasodilators should stock this methyl ester as the key building block. The compound's purity, available at 98% from certified suppliers [2], supports direct use in SAR campaigns without additional purification. The ethyl ester is not documented as the precursor in the foundational pharmacological literature, making the methyl ester the correct choice for building on validated pharmacophore scaffolds.

Process Development and Green Chemistry Optimization Studies

The patent literature provides a quantitative baseline for process improvement studies: the sodium methoxide-based route achieves a 2.5× reduction in base molecular weight and a claimed four-fold effluent reduction compared to the prior-art potassium carbonate process [1]. Process chemists can use the well-characterized physical properties of this compound — density 1.081 g·cm⁻³, refractive index 1.465, boiling point 67–69 °C at 2 Torr — as in-process control benchmarks for developing further process intensifications, continuous-flow adaptations, or alternative green chemistry routes [2]. Furthermore, the documented formation of 0.8–1.2% of the competing 5-exo-trig cyclization impurity (methyl 3-methyl-4,5-dihydrofuran-2-carboxylate) above 90 °C provides a quantifiable impurity benchmark for evaluating new synthetic methodologies aimed at improved regioselectivity.

Quote Request

Request a Quote for Methyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.